molecular formula C13H16FNO4S B5327018 3-[(4-FLUOROPHENYL)SULFONYL]-1-MORPHOLINO-1-PROPANONE

3-[(4-FLUOROPHENYL)SULFONYL]-1-MORPHOLINO-1-PROPANONE

Cat. No.: B5327018
M. Wt: 301.34 g/mol
InChI Key: ZJUGARZWGIPQPY-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-propanone is an organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a morpholino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-propanone typically involves the reaction of 4-fluorobenzenesulfonyl chloride with morpholine in the presence of a base, followed by the addition of a propanone derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the morpholino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-propanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholino group enhances its solubility and potential for biological interactions, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c14-11-1-3-12(4-2-11)20(17,18)10-5-13(16)15-6-8-19-9-7-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUGARZWGIPQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726359
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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